molecular formula C18H27N3O2 B5743416 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine

1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B5743416
M. Wt: 317.4 g/mol
InChI Key: AIZNLBWKRNFNJD-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is a chemical compound of interest in several scientific research areas. Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are frequently explored for their diverse biological activities. The core piperazine pharmacophore is found in many commercially significant compounds, underscoring its value in drug discovery. Furthermore, piperazine-based molecules are investigated in material science for their potential non-linear optical (NLO) properties. The molecular structure, often stabilized by hydrogen bonding, can enable high charge transfer interactions, making such compounds potential candidates for optoelectronic applications. Researchers value this compound as a building block for designing novel molecular entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15-2-6-17(7-3-15)20-12-10-19(11-13-20)14-16-4-8-18(9-5-16)21(22)23/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZNLBWKRNFNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine

Retrosynthetic Analysis and Identification of Key Precursors for the Compound's Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, the primary disconnections are at the carbon-nitrogen bonds of the piperazine (B1678402) ring. This approach identifies two main synthetic pathways.

The most logical disconnections are at the N1-cyclohexyl and N4-benzyl bonds. This leads to three key precursors: the piperazine core, a 4-methylcyclohexyl moiety, and a 4-nitrobenzyl moiety.

Pathway A: This pathway involves the sequential alkylation of piperazine. The first step would be the attachment of the 4-methylcyclohexyl group, followed by the addition of the 4-nitrobenzyl group.

Pathway B: Alternatively, the 4-nitrobenzyl group could be introduced first, followed by the 4-methylcyclohexyl group.

A more convergent approach involves a disconnection that leads to two key intermediates: 1-(4-methylcyclohexyl)piperazine (B1363357) and a 4-nitrobenzyl halide or aldehyde. This is often more efficient as it combines two complex fragments in a single step. The synthesis would typically proceed by N-alkylation of 1-(4-methylcyclohexyl)piperazine with 4-nitrobenzyl bromide or by reductive amination with 4-nitrobenzaldehyde.

The key precursors identified through this analysis are summarized in the table below.

Precursor NameChemical FormulaRole in Synthesis
PiperazineC₄H₁₀N₂The core heterocyclic structure.
4-MethylcyclohexanoneC₇H₁₂OPrecursor for the 4-methylcyclohexyl group via reductive amination.
4-Nitrobenzyl bromideC₇H₆BrNO₂An electrophilic source for the 4-nitrobenzyl group.
4-NitrobenzaldehydeC₇H₅NO₃An alternative precursor for the 4-nitrobenzyl group via reductive amination.
1-(4-Methylcyclohexyl)piperazineC₁₁H₂₂N₂A key intermediate formed by combining piperazine and the methylcyclohexyl moiety. scbt.com

Classical Synthetic Routes to the Piperazine Core and its Derivatization

The synthesis of piperazine derivatives has historically relied on robust and well-established chemical reactions. These classical methods often involve the construction of the piperazine ring itself, followed by functionalization at the nitrogen atoms.

One of the oldest methods for forming the piperazine ring involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644). Another common approach is the cyclization of diethanolamine (B148213). core.ac.uk Once the piperazine ring is formed, derivatization is typically achieved through nucleophilic substitution reactions. For a disubstituted piperazine like the target compound, a mono-substituted intermediate is often prepared first. This can be challenging due to the potential for double alkylation, requiring the use of protecting groups or a large excess of piperazine to favor mono-substitution. nih.gov

The general scheme for derivatization involves the reaction of piperazine or a mono-substituted piperazine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

MethodDescriptionAdvantagesDisadvantages
Direct Alkylation Reaction of piperazine with an alkyl halide (e.g., 4-nitrobenzyl chloride) in the presence of a base. prepchem.comSimple procedure, readily available starting materials.Can lead to a mixture of mono- and di-substituted products, as well as quaternary ammonium (B1175870) salts. Requires careful control of stoichiometry.
Reductive Amination Reaction of a piperazine with an aldehyde or ketone (e.g., 4-methylcyclohexanone) in the presence of a reducing agent. mdpi.comGood yields, milder conditions than direct alkylation.Requires a suitable reducing agent and control of reaction conditions to avoid side reactions.
Ring Formation Building the piperazine ring from acyclic precursors, such as the reaction of diethanolamine with an aniline (B41778) derivative. core.ac.ukAllows for the synthesis of complex piperazines from simple starting materials.Can be a multi-step process with lower overall yields.

Modern Synthetic Strategies for this compound Elaboration

Modern synthetic chemistry offers more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.

Stereoselective Synthesis Approaches to Specific Isomers

The 4-methylcyclohexyl group can exist as cis and trans isomers, which can impart different physical, chemical, and biological properties to the final molecule. Achieving stereoselectivity is therefore a critical aspect of modern synthesis. The stereochemistry of the final product is determined by the stereochemistry of the 4-methylcyclohexyl precursor.

A stereoselective synthesis would begin with a stereochemically pure starting material, such as cis- or trans-4-methylcyclohexanol or 4-methylcyclohexylamine. For instance, reductive amination of a stereochemically pure trans-4-methylcyclohexanone with piperazine would predominantly yield the trans-isomer of the 1-(4-methylcyclohexyl)piperazine intermediate. Subsequent reaction with 4-nitrobenzyl bromide would then yield the desired trans-1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine. The preservation of stereochemistry during the N-alkylation steps is generally high.

Catalyst-Mediated Transformations for Enhanced Efficiency

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of the target compound, several catalytic methods are applicable.

Reductive Amination: This is a powerful one-pot reaction that combines an amine and a carbonyl compound to form a new C-N bond. mdpi.com The synthesis of this compound can be envisioned via two reductive amination pathways:

Reaction of 1-(4-nitrobenzyl)piperazine (B1220178) with 4-methylcyclohexanone.

Reaction of 1-(4-methylcyclohexyl)piperazine with 4-nitrobenzaldehyde.

These reactions are typically catalyzed by an acid and utilize a variety of reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.

Palladium-Catalyzed Buchwald-Hartwig Amination: While more commonly used for forming aryl-nitrogen bonds, related palladium-catalyzed reactions can be adapted for N-alkylation. organic-chemistry.org This would involve coupling piperazine with a 4-methylcyclohexyl halide or triflate, followed by coupling with a 4-nitrobenzyl halide. This method offers high yields and functional group tolerance. mdpi.com

Multi-Component Reactions in the Synthesis of the Compound

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.comresearchgate.net While a specific MCR for this compound is not prominently described, a hypothetical MCR could be designed.

Such a reaction might involve, for example, a variation of the Ugi or Passerini reactions, which are powerful isocyanide-based MCRs. mdpi.com A potential, though complex, one-pot synthesis could theoretically involve 4-methylcyclohexylamine, an isocyanide, 4-nitrobenzaldehyde, and a component that can cyclize to form the piperazine ring. These reactions are prized for their ability to rapidly generate molecular diversity from simple building blocks. ub.edu

Purification Techniques for Research-Grade Material

Obtaining a high-purity sample of the final compound is essential for research purposes. Several standard techniques are employed for the purification of piperazine derivatives.

Crystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or isopropanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. prepchem.comgoogle.com

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the different components at different rates. This allows for the isolation of the pure product.

Acid-Base Extraction: The basic nature of the piperazine nitrogens allows for purification via acid-base extraction. The crude product, dissolved in an organic solvent, can be treated with an aqueous acid solution. The protonated piperazine derivative will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed, basified, and the purified free-base product re-extracted into an organic solvent. google.com

TechniquePrincipleApplication
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Purification of solid crude products to obtain crystalline, high-purity material. google.com
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase.Separation of the target compound from starting materials, reagents, and byproducts.
Acid-Base Extraction The basic piperazine nitrogens can be protonated to form a water-soluble salt.Removal of non-basic impurities from the crude product mixture.
Thin Layer Chromatography (TLC) A quick analytical technique to monitor reaction progress and determine the appropriate solvent system for column chromatography. humanjournals.comUsed to assess the purity of fractions during column chromatography and to identify the completion of a reaction. humanjournals.com

Advanced Spectroscopic and Chromatographic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

For 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule.

Aromatic Protons: The 4-nitrobenzyl group would exhibit two sets of signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group, the protons on the aromatic ring would be shifted downfield. The protons adjacent to the nitro group would likely appear as a doublet around δ 8.2 ppm, while the protons adjacent to the benzyl (B1604629) CH₂ group would appear as a doublet around δ 7.5 ppm.

Benzyl Protons: A characteristic singlet for the two benzylic protons (Ar-CH₂-N) would be expected, likely in the range of δ 3.5-3.7 ppm.

Piperazine (B1678402) Protons: The eight protons of the piperazine ring would likely appear as two or more multiplets in the δ 2.4-2.8 ppm range, reflecting their different chemical environments on either side of the nitrogen atoms.

Cyclohexyl Protons: The protons of the 4-methylcyclohexyl group would produce a complex series of multiplets in the aliphatic region (δ 0.9-2.0 ppm). The methine proton (CH-N) attached to the piperazine ring would be the most downfield of this group.

Methyl Protons: A doublet for the methyl group (CH₃) on the cyclohexane (B81311) ring would be expected at the most upfield position, typically around δ 0.9 ppm.

A ¹³C NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in a distinct chemical environment. Key expected signals would include those for the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), the benzylic carbon, the piperazine carbons, the carbons of the cyclohexyl ring, and the methyl carbon.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (ortho to NO₂) 8.1 - 8.3 Doublet (d)
Aromatic (ortho to CH₂) 7.4 - 7.6 Doublet (d)
Benzyl (Ar-CH₂) 3.5 - 3.7 Singlet (s)
Piperazine 2.4 - 2.8 Multiplets (m)
Cyclohexyl (CH-N) 2.2 - 2.6 Multiplet (m)
Cyclohexyl (other CH, CH₂) 0.9 - 2.0 Multiplets (m)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₁₈H₂₇N₃O₂), the expected exact mass would be approximately 317.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 317. Key fragmentation pathways would likely involve:

Benzylic cleavage: The most common fragmentation would be the cleavage of the bond between the benzyl carbon and the piperazine nitrogen, resulting in a highly stable 4-nitrobenzyl cation at m/z 136. This would likely be the base peak in the spectrum.

Piperazine ring fragmentation: Cleavage within the piperazine or cyclohexyl rings would lead to a series of smaller fragment ions. For instance, loss of the 4-methylcyclohexyl group could generate a fragment ion corresponding to the 1-(4-nitrobenzyl)piperazine (B1220178) cation.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Value Predicted Fragment Identity
317 Molecular Ion [M]⁺
136 [C₇H₆NO₂]⁺ (4-nitrobenzyl cation)
181 [M - C₇H₆NO₂]⁺ (1-(4-methylcyclohexyl)piperazinyl radical)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, characteristic IR absorption bands would include:

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

C-H Stretching: Signals for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching bands in the 1250-1020 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. The 4-nitrobenzyl moiety contains a chromophore (the nitrophenyl group) that would absorb UV light. A significant absorption maximum (λₘₐₓ) would be expected, likely in the range of 260-280 nm, corresponding to the π → π* electronic transitions of the aromatic system.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are essential for separating the compound from any impurities or starting materials and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): As a relatively non-volatile and polar compound, HPLC would be the ideal method for purity analysis. A reverse-phase (RP) method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with a small amount of an acid like formic acid for better peak shape), would be suitable. The purity would be determined by the percentage of the total peak area attributed to the main compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS): While potentially less suitable than HPLC due to the compound's molecular weight and potential for thermal degradation, a GC-MS method could also be developed. This technique would provide separation based on boiling point and polarity, with the mass spectrometer serving as the detector to confirm the identity of the peak. A high-temperature capillary column would be required. General methods for the analysis of piperazine derivatives often utilize GC-MS. unodc.org

Computational and Theoretical Investigations of 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of a molecule. For 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, these calculations can predict its three-dimensional geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity and interaction with biological macromolecules.

Electronic Structure: DFT studies on analogous nitrophenylpiperazine and aryl sulfonyl piperazine (B1678402) derivatives have shown that the electronic properties are significantly influenced by the substituents on the piperazine and aromatic rings. bohrium.comscispace.comjddtonline.info The nitro group (-NO2) on the benzyl (B1604629) ring is a strong electron-withdrawing group, which would lower the energy of the LUMO, making the molecule a better electron acceptor. jddtonline.info The piperazine ring and the methylcyclohexyl group, being electron-donating, would influence the energy of the HOMO. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. jddtonline.info A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis can identify the electrophilic and nucleophilic sites. For this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, indicating sites susceptible to electrophilic attack. jddtonline.infoscispace.com Positive potential (blue regions) would likely be found around the hydrogen atoms. jddtonline.info

Conformational Analysis: The conformational flexibility of this compound is primarily due to the piperazine and cyclohexyl rings, as well as the rotation around the single bonds connecting the fragments. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov The substituents on the nitrogen atoms can be in either axial or equatorial positions. Studies on 2-substituted piperazines have shown a preference for the axial conformation in certain 1-acyl and 1-aryl derivatives. nih.gov Similarly, the 4-methylcyclohexyl group will have its most stable conformation with the methyl group in the equatorial position to reduce 1,3-diaxial interactions. Conformational analysis of similar structures, like 1,4-bis(2-chloro-4-nitrophenyl)piperazine (B15014479), has been performed to identify the lowest energy conformer for subsequent docking studies. bohrium.com A systematic conformational search would be necessary to identify the global minimum energy structure of the title compound, which is essential for accurate docking and simulation studies.

Table 1: Predicted Electronic Properties based on Analogous Compounds

Property Predicted Characteristic Rationale based on Analogues
HOMO Energy Relatively high Influence of electron-donating piperazine and cyclohexyl moieties.
LUMO Energy Relatively low Strong electron-withdrawing effect of the 4-nitrobenzyl group. jddtonline.info
HOMO-LUMO Gap Moderate Balance between donor and acceptor groups influences reactivity. jddtonline.info
MEP Negative Regions Nitro group oxygen, Piperazine nitrogen atoms High electronegativity, lone pair electrons. scispace.com

| MEP Positive Regions | Amine and ring hydrogen atoms | Electron-deficient areas. jddtonline.info |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Given the prevalence of the piperazine scaffold in pharmacologically active compounds, this compound could potentially interact with a variety of biological targets. nih.govacs.org

Potential Targets and Binding Affinity: Piperazine derivatives have been extensively studied as anticancer agents, targeting proteins involved in cell survival and proliferation. nih.govresearchgate.netrsc.org Docking studies have shown that piperazine-containing molecules can bind to targets such as the anti-apoptotic protein Bcl-2, topoisomerase II, and various kinases like VEGFR-2. nih.govnih.govtandfonline.com For instance, docking of 1,4-bis(2-chloro-4-nitrophenyl)piperazine with DNA suggested strong anti-tumor effects with binding affinities of -7.4 to -7.5 kcal/mol. bohrium.com Other studies on piperazine-naphthoquinone derivatives targeting PARP-1 have reported docking scores in the range of -6.52 to -7.41 kcal/mol. nih.govacs.org

Table 2: Potential Biological Targets for Piperazine Analogues and Reported Binding Affinities

Target Protein Therapeutic Area Example Analogue Class Reported Binding Affinity / Docking Score (kcal/mol) Key Interactions Observed
Bcl-2 Cancer Bergenin-piperazine hybrids Strong binding energy (not quantified) Hydrogen bonds, Lipophilic interactions nih.govrsc.org
Topoisomerase IIα Cancer Phenylpiperazine-benzothiazines -7.5 to -8.5 Hydrogen bonds with Asp residues, DNA intercalation nih.govscilit.com
VEGFR-2 Cancer Piperazine-chalcone hybrids - (IC50 reported) Hydrogen bonds with hinge region residues (e.g., Cys919) tandfonline.com
PARP-1 Cancer Piperazine-naphthoquinones -6.52 to -7.41 Interactions with critical amino acids (e.g., Gly, Ser, Tyr) nih.govacs.orgtandfonline.com
Androgen Receptor Prostate Cancer Arylpiperazines -7.1 to -7.5 Hydrogen, electrostatic, and hydrophobic interactions nih.gov

| Tyrosinase | Hyperpigmentation | Nitrophenylpiperazines | - | Interactions with active site copper ions and residues nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. MD simulations are crucial for assessing the stability of the docked pose, understanding the flexibility of the ligand and protein, and calculating binding free energies more accurately.

Simulation Protocol and Analysis: For this compound, an MD simulation would typically be performed on the complex formed with a potential protein target (identified through docking). The simulation would run for a duration of nanoseconds to microseconds. The stability of the complex is assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD plot indicates that the ligand remains securely in the binding pocket.

Furthermore, analysis of the simulation trajectory can reveal the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) identified in the docking study. researchgate.net For example, MD simulations of isoxazole-piperazine derivatives helped confirm the stability of the compounds within the target's active site. researchgate.net Similarly, simulations of piperazine derivatives with the PARP1 enzyme were used to investigate critical amino acid interactions and compare predicted binding energies with known inhibitors. tandfonline.com These dynamic studies provide a more realistic representation of the binding event and can help refine the understanding of the ligand's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues of the Compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

Model Development and Descriptor Analysis: To develop a QSAR model for analogues of this compound, a dataset of structurally similar piperazine derivatives with measured biological activity against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can be classified as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), topological (e.g., connectivity indices), and physicochemical (e.g., logP). mdpi.com

Statistical methods like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) are then used to build a model that correlates a combination of these descriptors with the observed activity. nih.govnih.gov For instance, a QSAR study on arylpiperazine derivatives against prostate cancer cell lines revealed that their activity was strongly dependent on descriptors related to charge, electron-richness, and surface area. nih.gov Another study on isoxazole-piperazine derivatives identified molecular connectivity indices and LUMO energy as important descriptors for anticancer activity. researchgate.net Such models, once validated, could be used to guide the design of more potent analogues of this compound by modifying its structure to optimize the key descriptor values.

Table 3: Common Descriptors in QSAR Models for Piperazine Analogues

Descriptor Class Specific Descriptor Example Potential Influence on Activity
Electronic LUMO Energy (Lowest Unoccupied Molecular Orbital) Relates to electron-accepting ability and reactivity. researchgate.netmdpi.com
Topological Molecular Connectivity Indices (e.g., 1χ, 2χ) Describes molecular size, shape, and branching. researchgate.net
Physicochemical LogP (Octanol-Water Partition Coefficient) Relates to hydrophobicity and membrane permeability.
Steric/Geometrical Molar Refractivity (MR) Relates to molecular volume and polarizability. mdpi.com

| 3D Descriptors | Jurs Descriptors | Combine shape and electronic information. nih.gov |

In Silico Prediction of Molecular Interactions and Cellular Pathway Modulation

ADMET and Drug-Likeness Prediction: Various computational tools and models can predict the pharmacokinetic and safety properties of this compound. These predictions are often based on "rules" derived from the properties of known drugs, such as Lipinski's Rule of Five, which assesses oral bioavailability. mdpi.com In silico ADME studies on piperazine derivatives have been used to evaluate properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov These early-stage predictions are vital for identifying potential liabilities and optimizing the compound's structure to achieve a more drug-like profile.

Pathway Analysis: By identifying high-confidence protein targets through methods like molecular docking, it is possible to infer which cellular pathways might be modulated by the compound. For example, if this compound is predicted to strongly inhibit proteins like Bcl-2 or PARP-1, it can be hypothesized that it may induce apoptosis or interfere with DNA repair pathways, respectively. nih.govtandfonline.com These pathways are often dysregulated in cancer, suggesting a potential therapeutic application. tandfonline.comresearchgate.net Integrating data from multiple in silico predictions—from quantum mechanics to systems-level analysis—provides a holistic view of the compound's potential as a therapeutic agent, guiding future experimental validation. nih.gov

Investigation of Molecular Interactions and Cellular Mechanisms of 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine

Receptor Binding Assays and Receptor Affinity Profiling

No publicly available studies detailing receptor binding assays or receptor affinity profiling for 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine were identified. Research into the broader class of nitrophenylpiperazine derivatives suggests potential interactions with various receptors, but specific data, including binding constants (Kᵢ) or IC₅₀ values for this compound against any receptor, remains unpublished.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

There is no specific information available from cell-free assays regarding the inhibitory or activation effects of this compound on specific enzymes. While some nitrophenylpiperazine derivatives have been explored as enzyme inhibitors, such as tyrosinase inhibitors, no such investigation has been published for the compound .

Cellular Pathway Modulation and Signaling Cascade Analysis (e.g., Western Blot, RT-qPCR)

A search of scientific literature yielded no studies that have used techniques such as Western Blot or RT-qPCR to analyze the effects of this compound on cellular pathways or signaling cascades. Therefore, its impact on protein expression, phosphorylation states, or gene regulation at the cellular level is currently unknown.

Gene Expression Profiling in Model Systems (e.g., transcriptomics)

No transcriptomics or other large-scale gene expression profiling studies involving this compound have been published. The global effects of this compound on the transcriptome of any model system have not been characterized.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical studies to characterize the direct interaction between this compound and any protein target are not available in the public domain. There are no published reports using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics or thermodynamics of this specific ligand-protein interaction.

Pre Clinical in Vitro and in Vivo Studies for Mechanistic Elucidation

Cell-Based Assays for Specific Biological Endpoints (e.g., proliferation, apoptosis, migration)

To understand the cellular effects of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, a variety of cell-based assays would be conducted. These assays are crucial for determining the compound's potential as an anticancer agent by assessing its impact on cell proliferation, apoptosis, and migration.

Proliferation Assays: The effect of the compound on cell growth would be quantified using assays such as the MTT or WST-1 assay. nih.goveuraass.com These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. nih.goveuraass.com A dose-dependent decrease in cell viability would suggest an anti-proliferative effect. euraass.com Another common method is the clonogenic assay, which assesses the ability of a single cell to grow into a colony, providing insight into the long-term proliferative capacity of cancer cells after treatment. nih.gov

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/propidium iodide (PI) staining followed by flow cytometry would be utilized. researchgate.net This method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Another approach involves DAPI or AO/EB staining to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy. ijper.org

Migration Assays: The potential of the compound to inhibit cancer cell metastasis would be evaluated through migration and invasion assays. The wound healing or scratch assay is a common method to study cell migration, where a "scratch" is created in a confluent cell monolayer, and the rate at which the cells close the gap is measured over time. euraass.com Transwell migration assays, with or without a Matrigel coating for invasion studies, provide a quantitative measure of the number of cells that move through a porous membrane towards a chemoattractant. ijper.org A reduction in the number of migrated or invaded cells in the presence of the compound would indicate anti-metastatic potential. ijper.org

Hypothetical Data Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)Cell Line C (% Viability)
0.198.2 ± 4.599.1 ± 3.897.5 ± 5.1
185.6 ± 5.192.3 ± 4.288.9 ± 4.7
1052.3 ± 3.975.4 ± 5.560.1 ± 3.9
5021.7 ± 2.848.7 ± 3.135.2 ± 2.5
1005.4 ± 1.922.1 ± 2.412.8 ± 1.7

This table is a hypothetical representation of data and does not reflect actual experimental results.

Organotypic Culture Models for Compound Activity Assessment

While specific studies on this compound using organotypic culture models were not found, this methodology represents a critical step in preclinical evaluation. These three-dimensional (3D) culture systems, such as spheroids or organoids, more accurately mimic the in vivo microenvironment of tissues compared to traditional 2D cell cultures. They allow for the assessment of compound penetration, efficacy, and effects on cell-cell and cell-matrix interactions in a more physiologically relevant context. For a compound like this compound, tumor spheroids could be used to evaluate its ability to penetrate the tissue-like structure and induce cell death in both the outer proliferative and inner quiescent cell layers.

In Vivo Proof-of-Concept Studies in Animal Models for Target Engagement and Biomarker Modulation

Following promising in vitro results, in vivo studies in animal models, typically mice, are conducted to establish proof-of-concept. nih.gov While no in vivo data for this compound are available, a standard approach would involve xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov The effect of the compound on tumor growth would be monitored over time.

Furthermore, these animal models are used to assess target engagement and biomarker modulation. For instance, if the compound is hypothesized to inhibit a specific signaling pathway, tumor tissues from treated animals would be analyzed for changes in the phosphorylation status or expression levels of key proteins in that pathway. This helps to confirm that the compound is hitting its intended target in a living organism and eliciting the desired biological response. Such studies may also investigate the compound's effects on locomotor activity and other behavioral parameters to identify potential neurological effects. nih.govmdpi.com

Investigation of Compound Metabolism in Research Models (e.g., microsomal stability, in vitro metabolite identification)

Understanding the metabolic fate of a new compound is crucial for its development. In vitro metabolism studies are typically the first step in this process.

Microsomal Stability: The metabolic stability of this compound would be assessed using liver microsomes from different species, including humans, to predict its in vivo clearance. nih.govnih.gov The compound would be incubated with liver microsomes, and the amount of the parent compound remaining over time would be measured to determine its half-life. nih.gov A short half-life may indicate rapid metabolism and potentially poor bioavailability in vivo. nih.gov

In Vitro Metabolite Identification: To identify the metabolic pathways, the compound would be incubated with liver microsomes or other metabolically active systems, and the resulting metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). This helps to pinpoint the sites on the molecule that are most susceptible to metabolic modification, such as hydroxylation or N-dealkylation. nih.gov This information is valuable for guiding further chemical modifications to improve the compound's metabolic profile. nih.govnih.gov

Hypothetical Data Table 2: Microsomal Stability of this compound

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Mouse1546.2
Rat2527.7
Dog4017.3
Human3519.8

This table is a hypothetical representation of data and does not reflect actual experimental results.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine Analogues

Systematic Modification of the Piperazine (B1678402) Core and its Impact on Activity

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be substituted at its 1 and 4 positions, allowing for the precise orientation of different chemical groups. researchgate.net Its chair-like conformation and the presence of two nitrogen atoms are key to its function.

Furthermore, constraining the piperazine ring into a more rigid bicyclic system, such as a 2,5-diazabicyclo[2.2.1]heptane, has been shown in studies of other piperazine-containing molecules to lead to a loss of activity. researchgate.net This suggests that the conformational flexibility of the piperazine ring is essential for adopting the optimal geometry to bind to its biological target. The ability of the piperazine ring to exist in different conformations may allow for an induced-fit mechanism at the receptor site.

The basicity of the piperazine nitrogens is another critical factor. Modifications that alter the pKa of these nitrogens, such as the introduction of nearby electron-withdrawing or electron-donating groups, can impact the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, membrane permeability, and its ability to form ionic interactions with the target protein.

Modification of Piperazine Core Observed/Expected Impact on Activity Rationale
Replacement with PiperidineAltered receptor affinity and selectivityChange in hydrogen bonding capacity and polarity. nih.gov
Replacement with MorpholineGenerally decreased activityIncreased polarity and altered conformation. nih.gov
Constraining into a Bicyclic SystemLoss of activityReduced conformational flexibility, preventing optimal binding. researchgate.net
Altering Basicity (pKa)Modified solubility, permeability, and ionic interactionsChanges in the ionization state at physiological pH.

Exploration of Substituents on the Cyclohexyl Moiety and Their Influence

Studies on structurally related compounds, such as methyl-substituted phenylcyclohexyl piperidines, have shown that the placement of the methyl group is critical. nih.gov For instance, a methyl group at the 2-position of the cyclohexyl ring introduces more steric hindrance compared to a methyl group at the 4-position. This steric bulk can either enhance binding by promoting a specific, favorable conformation or reduce activity by preventing the molecule from fitting into the binding pocket of the target.

The stereochemistry of the methyl group is also a key determinant of activity. In analogues where the methyl group creates a chiral center, the different enantiomers can exhibit significantly different potencies. For example, in the 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) series, the trans-isomer was found to be significantly more potent than the cis-isomer, and one of the trans-enantiomers was substantially more active than the other. nih.gov This highlights the importance of the three-dimensional arrangement of the methyl group in relation to the rest of the molecule for optimal interaction with the receptor.

Cyclohexyl Moiety Modification Observed/Expected Impact on Activity Rationale
No methyl group (cyclohexyl)Baseline activityProvides a bulky, lipophilic anchor. nih.gov
4-methyl (as in parent)Potentially optimized van der Waals interactionsMethyl group may fit into a specific hydrophobic pocket.
2-methylPotentially decreased activityIncreased steric hindrance near the piperazine linkage. nih.gov
3-methylIntermediate activityModerate steric influence.
cis-4-methyl vs. trans-4-methylDifferent potenciesStereoisomers can have different binding affinities due to their 3D shape. nih.gov

Variation of the Nitrobenzyl Group and Linker Chemistry

The 4-nitrobenzyl group is another critical component influencing the electronic and steric properties of the molecule. The nitro group is a strong electron-withdrawing group, which can impact the reactivity and binding of the benzyl (B1604629) ring. nih.gov

Replacing the nitro group with other substituents allows for the exploration of the structure-activity relationship. Electron-donating groups, such as methoxy (B1213986) or methyl, would have the opposite electronic effect of the nitro group and would likely alter the binding affinity. Halogen substituents, like chloro or fluoro, would introduce different steric and electronic properties.

The linker between the piperazine ring and the benzyl group, in this case, a methylene (B1212753) (-CH2-) group, also plays a role. While not extensively varied in the parent compound, in medicinal chemistry, altering the length and flexibility of such linkers is a common strategy to optimize the orientation of the terminal aromatic ring for improved receptor binding.

Nitrobenzyl Moiety Modification Observed/Expected Impact on Activity Rationale
4-nitro (as in parent)Potentially optimal activityElectron-withdrawing nature and specific spatial orientation may be key for binding. nih.gov
2-nitro or 3-nitroLikely altered activityChange in electronic distribution and steric hindrance. nih.gov
Replacement with electron-donating group (e.g., -OCH3)Significant change in activityAltered electronic properties of the benzyl ring. nih.gov
Replacement with halogen (e.g., -Cl, -F)Variable activityChanges in both steric and electronic profile.
Alteration of linker lengthPotentially improved or reduced activityAffects the positioning of the nitrobenzyl ring in the binding site.

Impact of Stereochemistry on Molecular Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine analogues. The 4-methylcyclohexyl group can exist as cis and trans diastereomers, referring to the relative positions of the methyl group and the piperazine substituent on the cyclohexyl ring. These diastereomers have distinct three-dimensional shapes, which can lead to different binding affinities for their biological target.

Furthermore, if the substitution pattern creates a chiral center, the resulting enantiomers (R and S forms) can exhibit stereoselective activity. It is common for one enantiomer to be significantly more potent than the other, as is the case with many drugs. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers.

A study on the enantiomers of a related compound, 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, demonstrated that the S(+)-isomer was substantially more potent as an analgesic than the R(-)-isomer. nih.gov This underscores the principle that the precise spatial arrangement of atoms is critical for effective interaction with the chiral binding sites of biological macromolecules. Therefore, the separation and individual testing of the stereoisomers of this compound would be a crucial step in understanding its full pharmacological profile.

Stereoisomer Expected Impact on Activity Rationale
cis-isomerDifferent activity compared to transDifferent 3D conformation affecting receptor fit. nih.gov
trans-isomerDifferent activity compared to cisDifferent 3D conformation affecting receptor fit. nih.gov
(R)-enantiomerPotentially different activity from (S)Enantiomers can have different affinities for chiral biological targets. nih.gov
(S)-enantiomerPotentially different activity from (R)Enantiomers can have different affinities for chiral biological targets. nih.gov

Correlation of Structural Features with Molecular Interaction Profiles

The piperazine core is likely involved in crucial hydrogen bonding and ionic interactions. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors or form salt bridges with acidic amino acid residues in the binding site.

The 4-methylcyclohexyl group , being large and nonpolar, likely engages in hydrophobic interactions and van der Waals forces within a lipophilic pocket of the target protein. nih.gov The methyl group itself may provide an additional point of contact within this pocket, and its specific position and stereochemistry determine the quality of this fit.

The 4-nitrobenzyl moiety can participate in several types of interactions. The aromatic ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor. nih.gov Its strong electron-withdrawing nature also influences the charge distribution of the benzyl ring, which can be important for electrostatic interactions.

Molecular docking studies on similar piperazine-containing compounds have shown that the interplay of these different interactions is key to high-affinity binding. nih.gov The molecule must adopt a conformation that allows each of its key structural features to engage with complementary regions of the binding site simultaneously. The correlation of specific structural modifications with changes in the molecular interaction profile is a cornerstone of rational drug design.

Structural Feature Likely Molecular Interaction Contributing Amino Acid Residues (Examples)
Piperazine Nitrogen AtomsHydrogen bonding, ionic interactions (if protonated)Aspartic acid, Glutamic acid, Serine, Threonine
4-Methylcyclohexyl RingHydrophobic interactions, van der Waals forcesLeucine, Isoleucine, Valine, Alanine
Benzyl Aromatic RingPi-pi stacking, hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan
Nitro GroupHydrogen bonding, electrostatic interactionsSerine, Threonine, Asparagine, Glutamine

Derivatization and Analogue Development Strategies Based on 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine

Design Principles for Novel Piperazine (B1678402) Derivatives with Enhanced Specificity

The rational design of novel derivatives of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine should be guided by established medicinal chemistry principles aimed at enhancing target specificity and modulating pharmacokinetic properties. The structure can be divided into three key regions for modification: the 4-methylcyclohexyl group, the piperazine core, and the 4-nitrobenzyl moiety.

Modification of the 4-Methylcyclohexyl Group: This bulky, lipophilic group likely plays a significant role in binding to a hydrophobic pocket of a target protein. Design principles for its modification would include exploring the impact of stereochemistry (cis/trans isomerism of the methyl group) and the size and nature of the aliphatic substituent. Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups can probe the spatial requirements of the binding site. Bioisosteric replacement of the cyclohexyl group with moieties like a t-butyl group or other rigid cycloalkanes could also be explored to fine-tune binding affinity and metabolic stability. pharmablock.com

Alterations to the Piperazine Core: The piperazine ring is a common scaffold in drug discovery, valued for its ability to be readily modified at its two nitrogen atoms, influencing solubility and receptor interactions. nih.govnih.gov While one nitrogen is occupied by the methylcyclohexyl group, the core itself can be rigidified or replaced with bioisosteres like diazaspiroalkanes to alter the conformational presentation of the substituents. researchgate.net Furthermore, functionalization of the carbon atoms of the piperazine ring, although synthetically more challenging, could introduce new interaction points with a target. mdpi.com

Functionalization of the 4-Nitrobenzyl Moiety: The 4-nitrobenzyl group is a key feature, with the nitro group acting as a strong electron-withdrawing group and potential hydrogen bond acceptor. Modifications to this part of the molecule could significantly impact target binding and specificity. Strategies include:

Positional Isomerism: Moving the nitro group to the ortho or meta positions of the benzyl (B1604629) ring to probe the electronic and steric requirements of the binding site.

Substitution Modification: Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., amino, methoxy) groups to modulate electronic properties and potential interactions. rsc.org

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to introduce new hydrogen bonding opportunities and alter physicochemical properties.

Synthesis of Chemically Diverse Analogues for Lead Exploration

The synthesis of a diverse library of analogues is crucial for exploring the structure-activity relationship (SAR) of the lead compound. A modular synthetic approach would be most efficient, allowing for the combination of various building blocks corresponding to the three key regions of the molecule. nih.govpnas.org

The primary synthetic routes would likely involve the N-alkylation of a suitably substituted piperazine. For example, 1-(4-methylcyclohexyl)piperazine (B1363357) could be synthesized and then reacted with a variety of substituted benzyl halides or aldehydes (via reductive amination) to generate analogues with modifications on the aromatic ring. nih.govnih.gov Conversely, 1-(4-nitrobenzyl)piperazine (B1220178) could be reacted with a range of cyclic and acyclic alkyl halides or ketones/aldehydes to explore variations of the aliphatic group.

Below is a table outlining potential synthetic modifications for building an analogue library.

Molecular Region Modification Strategy Examples of R Groups/Moieties Synthetic Approach
4-Methylcyclohexyl Vary alkyl substituentCyclopentyl, Cycloheptyl, Adamantyl, IsobutylReductive amination or N-alkylation of 1-(4-nitrobenzyl)piperazine with corresponding ketones/aldehydes or alkyl halides.
Bioisosteric replacementPhenyl, Pyridyl, t-ButylBuchwald-Hartwig or Ullmann coupling for aryl groups; reductive amination for alkyl groups.
Piperazine Core C-H FunctionalizationIntroduction of methyl or other small alkyl groupsAdvanced synthetic methods such as photoredox catalysis. mdpi.com
Bioisosteric replacementDiazaspiroalkanes, Bridged diazabicyclesMulti-step synthesis to create the core structure before attachment of side groups. researchgate.net
4-Nitrobenzyl Positional Isomers2-nitrobenzyl, 3-nitrobenzylUse of corresponding 2-nitrobenzyl or 3-nitrobenzyl halides in N-alkylation reactions. nih.gov
Substituent Variation-CN, -CF3, -OCH3, -NH2, -Cl, -FSynthesis starting from appropriately substituted benzyl halides or aldehydes.
Aromatic Ring VariationPyridylmethyl, Thienylmethyl, NaphthylmethylN-alkylation using the corresponding heteroaromatic methyl halides.

Evaluation of Analogue Libraries for Enhanced Molecular Interactions and Target Binding

Once a library of analogues has been synthesized, it must be systematically evaluated to determine the effect of the chemical modifications on biological activity and target binding. This process typically involves a hierarchical screening cascade. frontiersin.org

Initially, the entire library would be subjected to a primary high-throughput screening (HTS) assay to identify compounds with activity at the target of interest. Active compounds, or "hits," would then be subjected to more rigorous secondary assays to confirm their activity and determine potency (e.g., IC50 or EC50 values).

Further evaluation of promising analogues would involve a suite of biophysical and biochemical assays to characterize their interaction with the target protein. These can include:

Evaluation Type Assay/Technique Purpose
Primary Screening High-Throughput Functional AssayTo identify active compounds in the library.
Potency Determination Dose-response assaysTo quantify the potency (IC50/EC50) of active compounds.
Binding Affinity Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)To measure the direct binding affinity and kinetics of the compound to the target. frontiersin.org
Target Engagement Cellular Thermal Shift Assay (CETSA)To confirm that the compound binds to its intended target in a cellular environment.
Structural Analysis X-ray Crystallography, Cryo-electron Microscopy (Cryo-EM)To determine the three-dimensional structure of the compound bound to its target, revealing key molecular interactions.
Pharmacokinetic Profiling ADME (Absorption, Distribution, Metabolism, Excretion) assaysTo evaluate the drug-like properties of the most promising compounds, such as metabolic stability and cell permeability.

The data from these evaluations would be used to build a comprehensive structure-activity relationship (SAR) model, guiding the design of the next generation of more potent and selective analogues.

Development of Chemical Probes Based on the Compound's Scaffold for Biological Research

A well-characterized and potent analogue of this compound could serve as an excellent starting point for the development of chemical probes. These probes are valuable tools for studying the biological function of the target protein in its native environment. pnas.orgresearchgate.net

The development of chemical probes from the lead scaffold would involve the strategic introduction of a reporter tag or a reactive group. The position for attaching such a group would be guided by the SAR data to ensure that it does not disrupt the key interactions with the target protein.

Potential strategies for developing chemical probes include:

Affinity-Based Probes: An analogue could be functionalized with a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule, to enable visualization or pull-down experiments. This would typically involve synthesizing a derivative with a linker arm (e.g., a short polyethylene (B3416737) glycol chain) attached to a position on the molecule that is not critical for binding.

Photo-Affinity Probes: The nitrobenzyl group itself can, under certain circumstances, be photochemically active. mdpi.com Alternatively, a more specific photoreactive group, such as a diazirine or an aryl azide, could be incorporated into the molecule. Upon irradiation with UV light, this group would form a highly reactive species that can covalently bond to the target protein, allowing for its identification in complex biological samples.

Click Chemistry Handles: The introduction of a small, inert functional group, such as an alkyne or an azide, onto the scaffold would create a "clickable" probe. ljmu.ac.uk This would allow for the subsequent attachment of a wide variety of reporter tags through a highly efficient and specific click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).

The development of such chemical probes would significantly enhance the utility of the this compound scaffold as a tool for fundamental biological research.

Future Research Directions and Unexplored Avenues for 1 4 Methylcyclohexyl 4 4 Nitrobenzyl Piperazine

Integration with Advanced High-Throughput Screening Methodologies for Target Discovery

High-throughput screening (HTS) is a fundamental approach in modern drug discovery, allowing for the rapid assessment of large chemical libraries against specific biological targets. bmglabtech.com For 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, HTS can be instrumental in identifying its primary biological targets and potential therapeutic applications.

Quantitative HTS (qHTS), a titration-based approach, could be particularly valuable. By testing the compound across a range of concentrations, qHTS can efficiently generate concentration-response curves to identify and characterize the activity of the compound, providing a clearer understanding of its potency and efficacy from the initial screen. nih.gov

Specialized screening libraries can also be leveraged to explore specific biological activities. For instance, libraries focused on G-protein-coupled receptors (GPCRs), kinases, ion channels, or even antiviral and antibacterial targets could reveal the compound's potential in these areas. thermofisher.com Given the prevalence of the piperazine (B1678402) motif in drugs targeting the central nervous system (CNS), screening against a panel of CNS-related targets would be a logical starting point. mdpi.comsemanticscholar.org

Table 1: Potential High-Throughput Screening Campaigns for this compound

Screening TypeTarget ClassRationale
Phenotypic ScreeningVarious human cell lines (e.g., cancer, neuronal)To identify overall cellular effects and potential therapeutic areas without a preconceived target.
Target-Based ScreeningKinase panelThe piperazine scaffold is present in many kinase inhibitors.
Target-Based ScreeningGPCR panelMany CNS-active drugs containing a piperazine ring target GPCRs.
Target-Based ScreeningIon channel panelTo assess potential effects on neuronal excitability and other physiological processes.
Antimicrobial ScreeningBacterial and fungal strainsPiperazine derivatives have shown antimicrobial properties. researchgate.net

Application in Novel Chemical Biology Tools for Pathway Dissection

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to investigate complex biological pathways. By modifying the core structure with tags such as fluorophores or biotin (B1667282), researchers can create tools for target identification and validation.

These probes can be used in techniques like chemical proteomics to pull down interacting proteins from cell lysates, thereby identifying the compound's direct binding partners. Understanding these interactions is crucial for elucidating its mechanism of action. Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the molecule, can be used to create a covalent bond with the target protein upon UV irradiation, allowing for more robust identification.

The development of such chemical biology tools would enable a deeper understanding of the cellular pathways modulated by this specific piperazine derivative, potentially uncovering novel therapeutic targets and disease mechanisms. researchgate.net

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs act on multiple targets, a phenomenon known as polypharmacology. nih.govmdpi.com Piperazine-containing drugs, in particular, are often found to have multiple biological targets. researchgate.net

A comprehensive investigation into the polypharmacology of this compound is therefore warranted. This can be achieved through a combination of computational and experimental approaches. In silico methods like molecular docking can predict potential off-target interactions by screening the compound against a wide range of protein structures. These predictions can then be validated experimentally through binding assays and functional studies.

Understanding the off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. A seemingly "dirty drug" with multiple targets may offer a more effective treatment for complex, multifactorial diseases. mdpi.com

Development of Advanced Synthetic Methodologies for Future Analogue Libraries

To fully explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse library of analogues is essential. While traditional methods for N-arylpiperazine synthesis are well-established, modern synthetic strategies can provide more efficient and diverse routes to novel derivatives. mdpi.com

Recent advances in C-H functionalization of the piperazine ring offer exciting possibilities for creating analogues with substituents on the carbon atoms of the piperazine core, a feature that is less common in current piperazine-based drugs. mdpi.comresearchwithnj.com This could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Furthermore, the development of rigid scaffolds, such as bridged piperazines, can help to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for its target. nih.gov The application of rearrangement reactions and other novel synthetic protocols can also contribute to the creation of a structurally diverse library for biological screening. eurekaselect.com

Table 2: Proposed Modifications for Analogue Library Synthesis

Modification SiteProposed ChangesRationale
4-nitrobenzyl groupVarying substituents on the phenyl ring (e.g., electron-donating, electron-withdrawing groups)To probe the electronic requirements for activity.
4-nitrobenzyl groupReplacement with other aromatic or heteroaromatic ringsTo explore different binding interactions.
4-methylcyclohexyl groupAltering the stereochemistry of the methyl groupTo investigate the impact of stereoisomerism on activity.
4-methylcyclohexyl groupReplacement with other alicyclic or aliphatic groupsTo modulate lipophilicity and steric bulk.
Piperazine ringIntroduction of substituents on the carbon atomsTo explore novel SAR and improve properties.

Role in Mechanistic Understanding of Complex Biological Systems

The study of well-defined small molecules like this compound can provide valuable insights into complex biological systems. Once the primary target and pathway have been identified, this compound and its analogues can be used to perturb these systems in a controlled manner.

For example, if the compound is found to modulate a specific signaling pathway, it can be used to study the downstream effects of that pathway in various cellular contexts. This can help to unravel the intricate networks that govern cellular function in both healthy and diseased states. The structural versatility of the piperazine scaffold allows for the fine-tuning of the compound's properties, making it a valuable tool for dissecting biological mechanisms. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine, and what experimental conditions are critical for achieving high purity?

  • Methodology: Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives) are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) . Purification methods include crystallization with diethyl ether or flash chromatography. Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields.

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

  • Methodology:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR are essential for confirming substituent positions on the piperazine ring and aromatic systems. For example, 1H^1H NMR of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives shows distinct aromatic proton signals (δ 7.32–7.00 ppm) and piperazine CH2_2 resonances (δ 3.82–2.47 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C18_{18}H18_{18}ClFN2_2O with 0.1–0.5% error tolerance) .
  • HPLC/LC-MS : Detects trace impurities and confirms purity (>95%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Methodology: Discrepancies in antimicrobial or receptor-binding data may arise from variations in substituents (e.g., nitro vs. fluoro groups) or assay conditions. For example:

  • Structural analogs : 1-(4-nitrobenzyl)piperazine derivatives show moderate antifungal activity, while fluorinated analogs exhibit higher selectivity for tyrosine kinases .
  • Dose-response studies : Systematic testing across multiple concentrations (e.g., 0.1–100 μM) can identify non-linear effects .
  • Computational docking : Compare binding affinities to target proteins (e.g., hCA II or dopamine receptors) using software like AutoDock Vina .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology:

  • Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilicity compared to DCM .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for nitro reduction) or phase-transfer agents can accelerate reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitro group introduction .

Q. What are the key structure-activity relationship (SAR) trends for modifying the 4-nitrobenzyl and 4-methylcyclohexyl groups?

  • Methodology:

  • Nitro group : Electron-withdrawing nitro groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., carbonic anhydrase II) but may reduce solubility .
  • Methylcyclohexyl : Bulky substituents improve metabolic stability by hindering cytochrome P450 oxidation. Comparative studies of cyclohexyl vs. phenyl analogs show 2–3x longer half-lives in vitro .

Q. How can researchers address analytical challenges in detecting trace impurities during synthesis?

  • Methodology:

  • High-resolution mass spectrometry (HRMS) : Identifies impurities with mass errors <5 ppm (e.g., detecting residual benzyl chloride at m/z 126.0106) .
  • ICP-MS : Monitors heavy metal contamination (e.g., Pd <10 ppm in metal-catalyzed reactions) .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

  • Methodology:

  • Isotopic labeling : 14C^{14}C-labeled 4-nitrobenzyl groups track metabolic pathways in hepatocyte assays .
  • Kinetic assays : Measure inhibition constants (Ki_i) for enzymes (e.g., hCA II) using stopped-flow spectrophotometry .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to receptors like D2_2 dopamine .

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